molecular formula C15H20ClN3O2S B2501845 2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide CAS No. 331459-74-6

2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide

Cat. No.: B2501845
CAS No.: 331459-74-6
M. Wt: 341.85
InChI Key: RLMLCJVEEUIOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hydrazinecarboxamide core substituted with a cyclohexyl group and a 4-chlorophenylsulfanyl acetyl moiety.

Properties

IUPAC Name

1-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2S/c16-11-6-8-13(9-7-11)22-10-14(20)18-19-15(21)17-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMLCJVEEUIOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenethiol with an appropriate acylating agent to form the 4-chlorophenylsulfanylacetyl intermediate. This intermediate is then reacted with N-cyclohexylhydrazinecarboxamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Key Substituents Functional Groups Biological Activity (if reported) Reference
Target : 2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide Hydrazinecarboxamide Cyclohexyl, 4-chlorophenylsulfanyl acetyl Sulfanyl, carboxamide, hydrazine Not explicitly reported
N-(4-Chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide Hydrazinecarboxamide 4-Chlorophenyl, 2,4-dibromophenoxy acetyl Phenoxy, carboxamide, hydrazine Not reported
1-(2-Hydrazineyl-N-(p-tolyl)acetamido)cyclohexane-1-carboxamide (4c) Cyclohexanecarboxamide p-Tolyl, hydrazineyl acetamide Carboxamide, hydrazine, acetamide Not explicitly reported
2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide (3q) Benzimidazole-acetamide 4-Chlorophenyl, phenyl acetamide Benzimidazole, carboxamide Anthelmintic (paralysis and death)
N-{4-[(2-{2-[(1-Bromo-2-naphthyl)oxy]acetyl}hydrazino)carbonyl]phenyl}cyclohexanecarboxamide Cyclohexanecarboxamide Naphthyloxy acetyl, hydrazine Carboxamide, hydrazine, naphthyloxy Not reported
Key Observations:
  • Electron-Withdrawing Groups: The 4-chlorophenylsulfanyl group in the target compound enhances lipophilicity compared to phenoxy () or benzimidazole () substituents. This may influence membrane permeability and bioavailability.
  • Cyclohexyl vs.
  • Hydrazinecarboxamide vs. Thioamide : describes a carbothioamide analog, where the oxygen in the carboxamide is replaced by sulfur. This substitution alters hydrogen-bonding capacity and solubility .
Spectral Data Comparison:
  • IR Spectroscopy : Hydrazinecarboxamides (e.g., 4a) show characteristic NH/OH stretches (3300–3450 cm⁻¹) and C=O peaks (1650–1700 cm⁻¹), consistent with the target compound’s expected profile .
  • NMR Data : Cyclohexyl protons in 4c appear as multiplet signals (δ 1.68–1.90 ppm), while aromatic protons in 3q resonate at δ 7.28–7.46 ppm, mirroring the target’s anticipated signals .

Biological Activity

2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{19}ClN_{2}O_{2}S
  • Molecular Weight : 320.84 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may act as a non-covalent inhibitor, modulating the activity of key enzymes involved in various biochemical pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Target Effect IC50 (µM)
Acetylcholinesterase InhibitionAcetylcholinesterase (AChE)Moderate inhibition27.04 - 106.75
Butyrylcholinesterase InhibitionButyrylcholinesterase (BuChE)Moderate inhibition58.01 - 277.48
Antimicrobial ActivityMycobacterium tuberculosisEffective at higher concentrationsMIC 125 - 250

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    A study conducted on similar hydrazinecarboxamides demonstrated that structural modifications can significantly enhance enzyme inhibition potency. The derivatives exhibited IC50 values for AChE that were comparable or superior to established drugs like rivastigmine, indicating promising therapeutic potential in treating conditions such as Alzheimer's disease .
  • Antimicrobial Activity :
    The compound was evaluated against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The results indicated that certain analogues, particularly those with longer alkyl chains, showed improved activity against these pathogens, with MIC values ranging from 125 to 250 µM .
  • Molecular Docking Studies :
    Molecular docking simulations suggested that the compound binds effectively to the active sites of target enzymes, providing insights into its mechanism of action and potential for further optimization .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1H NMR : Look for characteristic peaks:
  • δ 1.2–1.8 ppm (cyclohexyl protons),
  • δ 7.3–7.5 ppm (4-chlorophenyl aromatic protons),
  • δ 9.5–10.0 ppm (hydrazine NH) .
    • 13C NMR : Confirm carbonyl (C=O) at ~170 ppm and sulfanyl-acetyl linkage at ~40 ppm .
  • IR Spectroscopy :
    • Peaks at ~3280 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-S) .
  • Mass Spectrometry :
    • High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches?

Methodological Answer :
Discrepancies may arise from:

  • Tautomerism : Hydrazinecarboxamide groups can exhibit keto-enol tautomerism. Use variable-temperature NMR (e.g., 25°C to 60°C) to stabilize dominant forms .
  • Impurities : Employ HPLC (C18 column, acetonitrile/water mobile phase) to assess purity. Adjust recrystallization solvents (e.g., switch from ethanol to acetone) .
  • Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) are anhydrous, as residual moisture can shift NH peaks .

Advanced: What mechanistic pathways underlie this compound’s potential enzyme inhibition?

Methodological Answer :
Proposed approaches:

Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or tyrosine kinases). Focus on the sulfanyl-acetyl moiety’s electron-deficient sulfur for covalent binding .

Enzyme Assays :

  • Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates.
  • Competitive Inhibition Tests : Compare activity in the presence/absence of substrate analogs .

Comparative Analysis : Cross-reference with structurally similar inhibitors (e.g., benzimidazole derivatives in ) to identify conserved binding motifs .

Advanced: What challenges arise in crystallizing this compound for X-ray analysis, and how can they be mitigated?

Methodological Answer :
Challenges :

  • Low Melting Point : The hydrazinecarboxamide group may reduce crystallinity.
  • Solvent Trapping : Polar solvents (e.g., ethanol) can form co-crystals.
    Solutions :
  • Crystal Growth : Use slow evaporation with mixed solvents (e.g., dichloromethane/hexane) at 4°C .
  • Cryocooling : Flash-cool crystals to 100 K to stabilize lattice structure.
  • Refinement : Apply SHELXL for high-resolution data (e.g., anisotropic displacement parameters for sulfur atoms) .

Advanced: How can contradictory bioactivity data in different cell lines be analyzed?

Q. Methodological Answer :

Dose-Response Curves : Generate IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .

Metabolic Stability Tests : Use liver microsomes to evaluate compound degradation rates, which may explain variability .

Transcriptomic Profiling : Perform RNA-seq on resistant/sensitive cell lines to identify differentially expressed targets (e.g., ABC transporters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.